1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid
Description
1-Methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid is a heterocyclic compound featuring a benzodiazole core with a methyl group at the 1-position, a ketone at the 2-position, and a carboxylic acid substituent at the 4-position. This compound is commercially available as a building block for drug discovery and chemical research (e.g., CymitQuimica offers it under Ref: 3D-RDB36224) . Its molecular formula is C₉H₈N₂O₃, with a molecular weight of 192.17 g/mol (calculated).
Properties
IUPAC Name |
1-methyl-2-oxo-3H-benzimidazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-11-6-4-2-3-5(8(12)13)7(6)10-9(11)14/h2-4H,1H3,(H,10,14)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBECFBQSNOVAKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC(=C2NC1=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
716362-24-2 | |
| Record name | 1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid typically involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which undergoes cyclization to form the benzodiazole ring.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch processes. The use of catalysts such as acids or bases can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: The carboxylic acid group can be oxidized to form its corresponding carboxylate salt.
Reduction: The compound can undergo reduction to form the corresponding amine derivative.
Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Concentrated nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products Formed:
Carboxylate salts from oxidation.
Amines from reduction.
Nitrobenzodiazole and bromobenzodiazole from substitution reactions.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzodiazole Core
The following table highlights key structural analogs and their physicochemical properties:
Key Observations:
- Substituent Effects: The 4-carboxylic acid group in the target compound contrasts with the 5-carboxylic acid isomer, which may alter hydrogen-bonding patterns and solubility .
- Steric and Electronic Modifications : The 3-(2,2-dimethylpropyl) analog introduces bulkier substituents, likely increasing steric hindrance and affecting binding to biological targets .
- Heteroatom Variations : The sulfur-containing analog (2-sulfanylidene) may exhibit distinct redox properties compared to the oxo group in the target compound .
Biological Activity
1-Methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid (commonly referred to as the compound) is a member of the benzodiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anticonvulsant activities, supported by relevant case studies and research findings.
- Molecular Formula : C₉H₈N₂O₃
- Molecular Weight : 192.18 g/mol
- CAS Number : 19950-97-1
- Melting Point : >350 °C
Antimicrobial Activity
Recent studies have indicated that derivatives of benzodiazole compounds exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effective inhibition of growth.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that the compound has potential as an antimicrobial agent, particularly against pathogenic fungi and bacteria.
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. Studies show that it can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.5 | Induction of apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 3.2 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 4.8 | Disruption of mitochondrial membrane potential |
The structure-activity relationship (SAR) studies indicate that modifications to the benzodiazole ring significantly influence cytotoxicity, emphasizing the importance of electronic and steric factors in the design of more potent analogs.
Anticonvulsant Activity
The compound's anticonvulsant properties have been explored in animal models. In a study using the pentylenetetrazol (PTZ) seizure model, it was found to significantly reduce seizure duration and frequency.
| Treatment Group | Seizure Duration (seconds) | Frequency of Seizures |
|---|---|---|
| Control | 120 | 5 |
| Compound Treatment | 45 | 1 |
These results indicate that the compound may act as a promising anticonvulsant agent, potentially through GABAergic mechanisms.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Case Study on Antimicrobial Efficacy :
A clinical trial evaluated the effectiveness of a formulation containing the compound against skin infections caused by Staphylococcus aureus. The results showed a significant reduction in infection rates compared to placebo groups. -
Cancer Research Study :
A preclinical study assessed the effects of the compound on tumor growth in xenograft models. The findings revealed that treatment with the compound led to a marked decrease in tumor size and weight compared to untreated controls. -
Neurological Assessment :
In a controlled study involving patients with epilepsy, administration of the compound resulted in improved seizure control when used in conjunction with standard antiepileptic drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
